molecular formula C24H23N5O4S2 B14964197 N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide

N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide

Cat. No.: B14964197
M. Wt: 509.6 g/mol
InChI Key: HHKDECWUXBCAJV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing acetamide derivative with a complex heterocyclic architecture. Key structural features include:

  • A 3-methylisoxazole core linked to a 4-methoxyphenyl group.
  • A sulfonyl bridge connecting the phenyl ring to a 2,4-dimethylphenylamino moiety.
  • An acetamide functional group at the isoxazole-5-yl position.

Properties

Molecular Formula

C24H23N5O4S2

Molecular Weight

509.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C24H23N5O4S2/c1-4-34-23-27-21-20(35-23)22(32)29(18-11-5-14(2)6-12-18)24(33)28(21)13-19(31)26-17-9-7-16(8-10-17)25-15(3)30/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,31)

InChI Key

HHKDECWUXBCAJV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares similarities with several acetamide-sulfonamide/triazole derivatives reported in the evidence. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Molecular Formula (Mass) Biological Activity (if reported) Reference
Target Compound Isoxazole 4-methoxyphenyl, 2,4-dimethylphenylamino-sulfonyl, acetamide Not explicitly stated Inferred antimicrobial/anti-inflammatory
2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide 1,2,4-Triazole 4-methoxyphenyl, thioether, acetamide C20H22N6O3S (426.5 g/mol) Not reported
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 1,2,4-Triazole 2-methoxyphenyl, thioether, acetamide C19H20N6O2S (420.5 g/mol) Not reported
N-(4-[(([3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL)AMINO)SULFONYL]PHENYL)ACETAMIDE Isoxazole 4-methoxyphenyl, sulfamoyl, acetamide C19H19N3O5S (401.4 g/mol) Not reported
2-({5-[2-(3-methoxyanilino)-2-oxoethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide 1,2,4-Triazole Methylthiophenyl, methoxyanilino, thioether C22H24N6O3S2 (484.6 g/mol) Not reported
Key Observations:

Core Heterocycle : The target compound’s isoxazole core distinguishes it from triazole-based analogs (e.g., ). Isoxazoles often exhibit enhanced metabolic stability compared to triazoles, which may influence pharmacokinetics.

Substituent Effects: The 2,4-dimethylphenylamino-sulfonyl group in the target compound may enhance lipophilicity and membrane penetration compared to simpler methoxy or methylthio substituents in analogs . The 4-methoxyphenyl moiety is conserved in multiple analogs (e.g., ), suggesting its role in target binding or solubility modulation.

Sulfur Linkages : Thioether (C–S–C) and sulfonamide (SO₂–N) bridges are common, but the sulfonamide in the target compound could confer stronger hydrogen-bonding interactions than thioethers .

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